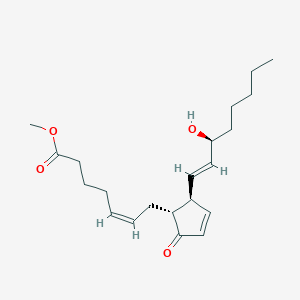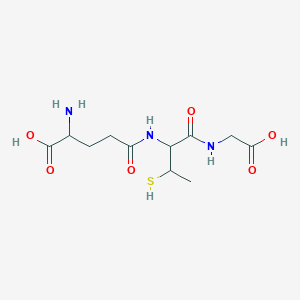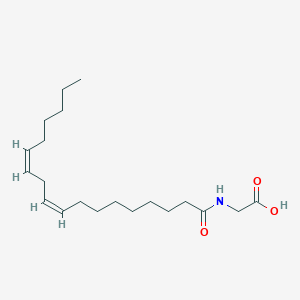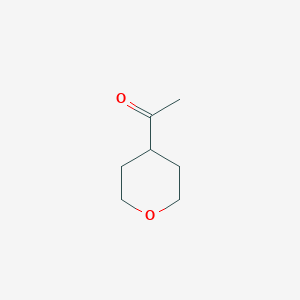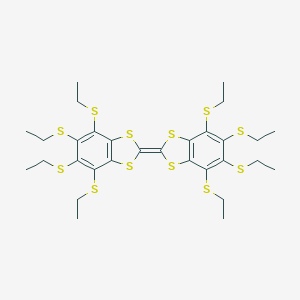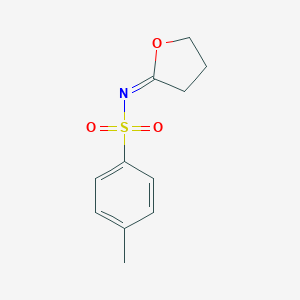
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI), commonly known as 4-Methylbenzenesulfonamide, is a chemical compound that has been widely used in scientific research. It is a crystalline solid with a molecular weight of 267.34 g/mol and a melting point of 166-168°C. This compound has been studied for its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of 4-Methylbenzenesulfonamide is not well understood. However, some studies have suggested that it may act as an inhibitor of certain enzymes, including carbonic anhydrases and histone deacetylases. These enzymes play important roles in various biological processes, and their inhibition may lead to the observed biological activities of 4-Methylbenzenesulfonamide.
Effets Biochimiques Et Physiologiques
4-Methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to have anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 4-Methylbenzenesulfonamide in lab experiments is its availability. It is a relatively inexpensive compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied, and its biological activities are well documented.
However, there are also some limitations to the use of 4-Methylbenzenesulfonamide in lab experiments. One of the main limitations is its low solubility in water, which may limit its use in certain applications. Additionally, its mechanism of action is not well understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on 4-Methylbenzenesulfonamide. One potential direction is the development of new derivatives with improved solubility and biological activity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to identify its molecular targets.
Conclusion:
In conclusion, 4-Methylbenzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. It has been shown to have significant biological activities, including anticancer and anti-inflammatory activities. While there are some limitations to its use in lab experiments, its availability and well-documented biological activities make it a promising compound for future research.
Méthodes De Synthèse
The synthesis method of 4-Methylbenzenesulfonamide involves the reaction of 4-Methylbenzenesulfonyl chloride with furfurylamine in the presence of a base such as triethylamine. This reaction results in the formation of 4-Methylbenzenesulfonamide in good yield and purity. The reaction can be represented as follows:
Applications De Recherche Scientifique
4-Methylbenzenesulfonamide has been extensively used in scientific research for various purposes. One of the primary applications of this compound is in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, and some studies have shown promising results. Additionally, 4-Methylbenzenesulfonamide has been studied for its potential as an anti-inflammatory agent and has shown to have significant anti-inflammatory activity in animal models.
Furthermore, 4-Methylbenzenesulfonamide has been used in the development of new materials. It has been incorporated into polymer matrices to improve their mechanical properties and thermal stability. It has also been used as a cross-linking agent in the synthesis of new materials with enhanced properties.
Propriétés
Numéro CAS |
139059-55-5 |
|---|---|
Nom du produit |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)-(9CI) |
Formule moléculaire |
C11H13NO3S |
Poids moléculaire |
239.29 g/mol |
Nom IUPAC |
(NE)-4-methyl-N-(oxolan-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C11H13NO3S/c1-9-4-6-10(7-5-9)16(13,14)12-11-3-2-8-15-11/h4-7H,2-3,8H2,1H3/b12-11+ |
Clé InChI |
IKPKKRMXQBKPLD-VAWYXSNFSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)/N=C/2\CCCO2 |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N=C2CCCO2 |
Synonymes |
Benzenesulfonamide, N-(dihydro-2(3H)-furanylidene)-4-methyl-, (E)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



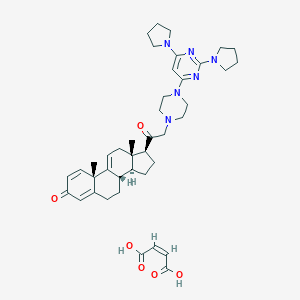
![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)
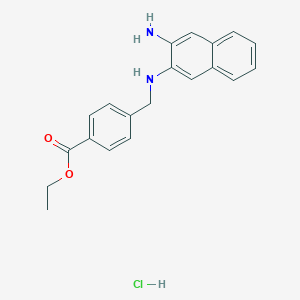
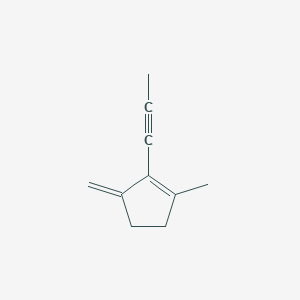
![2-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-3(2H)-one](/img/structure/B163782.png)
![N-(ethoxymethyl)-N-methyl-2-(3-methylbutyl)-4-[(2-methylimidazo[4,5-c]pyridin-1-yl)methyl]benzenesulfonamide](/img/structure/B163783.png)
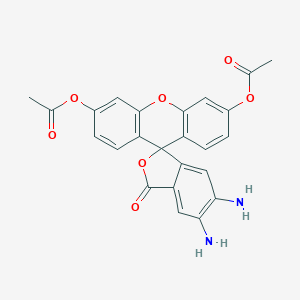
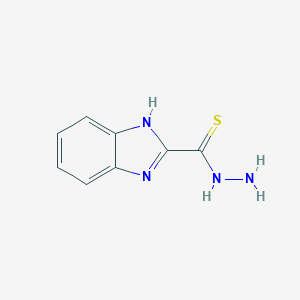
![4-(Dimethylamino)-N-[6-(hydroxyamino)-6-oxohexyl]-benzamide](/img/structure/B163796.png)
